3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide
Description
Properties
IUPAC Name |
3-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11(2)9-13(19)16-10-12-3-4-15-14(17-12)18-5-7-20-8-6-18/h3-4,11H,5-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNJDGZMVKDFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC(=NC=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core One common approach is the reaction of morpholine with a suitable pyrimidinyl derivative under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential as an anti-inflammatory agent in biological research. Studies have demonstrated its ability to inhibit inflammatory pathways in macrophage cells.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. Its anti-inflammatory and analgesic effects make it a candidate for the development of new drugs.
Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 3-Methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with enzymes and receptors involved in inflammatory pathways, leading to the suppression of inflammation and pain.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of inflammatory mediators.
Receptors: It may also interact with receptors such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play a role in the regulation of inflammation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and related molecules from the literature:
Key Comparisons
Morpholino-Substituted Pyrimidines
- Target vs. N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)phenyl]-sulfonamide (): Both compounds share a morpholino-pyrimidine core. However, the target’s butanamide group contrasts with the sulfonamide and bromo substituents in . Sulfonamides are strong electron-withdrawing groups, which may alter binding kinetics compared to the target’s neutral amide .
Tetrahydropyrimidinone Derivatives
- Target vs. 3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide (): The target’s fully aromatic pyrimidine differs from the partially saturated tetrahydropyrimidinone in . The morpholine oxygen atoms may improve water solubility compared to the ketone group in tetrahydropyrimidinone. Saturation in the latter could enhance conformational flexibility, aiding interactions with enzymes like proteases .
Phthalimide-Based Amides
- Target vs. 2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanamide ():
The phthalimide group in is highly aromatic and planar, favoring intercalation or stacking in hydrophobic pockets. In contrast, the target’s pyrimidine-morpholine system offers polar interactions. The pentanamide chain in (vs. butanamide in the target) may increase metabolic stability but reduce bioavailability due to higher molecular weight (~493 vs. ~320) .
Physicochemical and Pharmacokinetic Properties
- Solubility: Morpholino groups (target) improve aqueous solubility compared to brominated () or phthalimide derivatives ().
- Metabolic Stability: Morpholine rings resist oxidative metabolism, offering an advantage over phthalimide derivatives, which may undergo hydrolysis .
Biological Activity
3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in anti-inflammatory and anticancer contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential clinical implications.
- Molecular Formula : CHNO
- Molecular Weight : 278.35 g/mol
- CAS Number : 1797292-18-2
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Inhibition of Inflammatory Pathways :
- Studies have demonstrated that derivatives of morpholinopyrimidine, similar to this compound, inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in mitigating inflammatory responses by downregulating inducible nitric oxide synthase (iNOS) and COX-2 expression at both mRNA and protein levels .
- Molecular Docking Studies :
-
Anticancer Activity :
- The compound is also implicated in cancer research, where it may influence pathways associated with tumor progression and metastasis. For instance, the interaction with various protein kinases and transcription factors involved in cell survival and proliferation suggests a multifaceted role in cancer biology .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated in vitro using macrophage cell lines. Key findings include:
| Compound | Effect on NO Production | Effect on COX-2 Expression | Cell Type |
|---|---|---|---|
| V4 | Significant inhibition | Downregulation | RAW 264.7 |
| V8 | Significant inhibition | Downregulation | RAW 264.7 |
Both V4 and V8 derivatives demonstrated non-cytotoxic concentrations while effectively inhibiting inflammatory markers .
Anticancer Activity
In studies focusing on cancer cell lines, the compound's ability to induce apoptosis and inhibit cell migration was assessed:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| SW620 | Low µM | Induces mesenchymal-to-epithelial transition (MET) |
| HCT116 | Low µM | Inhibits EMT and promotes apoptosis |
These findings highlight the compound's potential as an anticancer agent by reversing epithelial-mesenchymal transition (EMT), a process linked to increased tumorigenicity and metastasis .
Case Studies
-
Inflammatory Disorders :
- A study involving LPS-stimulated macrophages showed that treatment with morpholinopyrimidine derivatives led to a marked reduction in pro-inflammatory cytokines, suggesting therapeutic potential for conditions like rheumatoid arthritis or other chronic inflammatory diseases.
- Cancer Research :
Q & A
What are the optimal synthetic routes for 3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide, and how do reaction conditions influence yield?
Category: Basic Research
Methodological Answer:
The synthesis typically involves coupling 2-morpholinopyrimidine-4-carbaldehyde with 3-methylbutanamide via reductive amination. Key steps include:
- Solvent selection: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of intermediates.
- Catalyst optimization: Use of NaBH(OAc)₃ for selective reduction of imine intermediates .
- Temperature control: Reactions conducted at 0–25°C minimize side-product formation.
Yield improvements (70–85%) are achieved by iterative purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
How can computational methods predict the reactivity of this compound in novel reaction systems?
Category: Advanced Research
Methodological Answer:
Quantum chemical calculations (DFT at B3LYP/6-31G* level) model electronic properties, such as:
- Frontier molecular orbitals (FMOs): Identify nucleophilic/electrophilic sites on the pyrimidine ring .
- Transition state analysis: Simulate activation barriers for morpholine ring-opening reactions.
Experimental validation involves comparing predicted vs. observed reaction outcomes (e.g., regioselectivity in alkylation) .
What spectroscopic techniques are most effective for characterizing structural isomers of this compound?
Category: Basic Research
Methodological Answer:
- NMR: ¹H-¹³C HSQC and NOESY distinguish regioisomers via coupling patterns (e.g., morpholine CH₂ vs. pyrimidine CH) .
- Mass spectrometry (HRMS): Fragmentation patterns differentiate isomers with similar retention times in HPLC .
- IR spectroscopy: C=O stretches (~1650 cm⁻¹) confirm amide bond integrity .
How can conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?
Category: Advanced Research
Methodological Answer:
Contradictions arise from assay-specific variables:
- Dose-response curves: Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Off-target profiling: Use kinome-wide screening to identify non-specific binding .
- Metabolic stability assays: LC-MS/MS quantifies degradation products influencing cytotoxicity .
What strategies improve the compound’s solubility for in vivo studies without altering bioactivity?
Category: Advanced Research
Methodological Answer:
- Co-solvent systems: PEG-400/water mixtures enhance solubility (tested via shake-flask method) .
- Prodrug modification: Introduce phosphate groups at the butanamide moiety, reversible in physiological conditions .
- Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in pharmacokinetic studies .
How do steric effects of the morpholine ring influence binding affinity in target proteins?
Category: Advanced Research
Methodological Answer:
- Molecular docking (AutoDock Vina): Compare binding poses of morpholine vs. piperazine analogs .
- Free-energy perturbation (FEP): Quantify ΔΔG contributions of substituent bulkiness .
- X-ray crystallography: Resolve protein-ligand complexes to validate computational models (e.g., kinase domain interactions) .
What safety protocols are critical when handling intermediates during synthesis?
Category: Basic Research
Methodological Answer:
- Hazard assessment: Screen intermediates for mutagenicity (Ames test) and skin sensitization (LLNA) .
- Ventilation: Use fume hoods for steps involving volatile reagents (e.g., chloroform in extraction).
- Personal protective equipment (PPE): Nitrile gloves and safety goggles mandatory during NaBH₄ handling .
How can reaction scalability be balanced with green chemistry principles?
Category: Advanced Research
Methodological Answer:
- Solvent substitution: Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Catalyst recycling: Immobilize Pd catalysts on mesoporous silica for Suzuki-Miyaura cross-coupling steps .
- Process intensification: Continuous flow reactors reduce waste by 40% compared to batch methods .
What analytical workflows validate purity in multi-step syntheses?
Category: Basic Research
Methodological Answer:
- HPLC-DAD/ELSD: Dual detection identifies non-UV-active impurities (e.g., morpholine byproducts) .
- qNMR: Quantify residual solvents (e.g., DMSO) below ICH Q3C thresholds .
- Elemental analysis: Confirm C/H/N ratios within ±0.4% of theoretical values .
How can machine learning models predict novel derivatives with enhanced bioactivity?
Category: Advanced Research
Methodological Answer:
- Feature engineering: Train models on descriptors like LogP, topological polar surface area (TPSA), and molecular weight .
- Transfer learning: Apply pre-trained models (e.g., ChemProp) to small datasets (<100 compounds) .
- Generative adversarial networks (GANs): Design derivatives with optimized ADMET profiles .
Notes on Sources:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
